molecular formula C20H24N2O4 B4176882 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

Cat. No. B4176882
M. Wt: 356.4 g/mol
InChI Key: WEAUDVYRSQEZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Its chemical structure is similar to other opioid drugs such as fentanyl and morphine, but its unique properties make it a useful tool in scientific research.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to produce adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide in scientific research is its potency and selectivity for the mu-opioid receptor, which allows for precise targeting of this receptor in experiments. However, its use is limited by its potential for abuse and the risk of adverse effects.

Future Directions

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide could focus on developing new opioid drugs with improved safety and efficacy profiles. Additionally, studies could investigate the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide in the treatment of pain and other conditions. Finally, research could explore the potential for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide to be used as a tool to study the mechanisms of opioid receptor activation and the development of tolerance and dependence.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new treatments for pain management. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-14-6-4-5-7-16(14)13-22-20(24)19(23)21-11-10-15-8-9-17(25-2)18(12-15)26-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAUDVYRSQEZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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